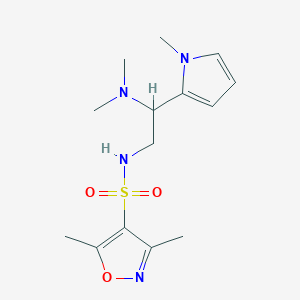

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

CAS No.: 1209442-50-1

Cat. No.: VC4337219

Molecular Formula: C14H22N4O3S

Molecular Weight: 326.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209442-50-1 |

|---|---|

| Molecular Formula | C14H22N4O3S |

| Molecular Weight | 326.42 |

| IUPAC Name | N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

| Standard InChI | InChI=1S/C14H22N4O3S/c1-10-14(11(2)21-16-10)22(19,20)15-9-13(17(3)4)12-7-6-8-18(12)5/h6-8,13,15H,9H2,1-5H3 |

| Standard InChI Key | BCXACZCJKAOQEZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C |

Introduction

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is C17H25N3O2S, and it belongs to the class of sulfonamides, which are known for their antibacterial properties. The compound features an isoxazole ring, a five-membered heterocyclic compound often involved in drug design due to its biological activity.

Synthesis

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and intermediate purity.

Mechanism of Action

The mechanism of action primarily involves inhibition of specific enzymes or receptors relevant to bacterial growth or disease processes. Compounds with similar structures often target pathways involved in cell division or metabolic processes in bacteria or cancer cells, leading to their therapeutic effects.

Potential Applications

Given its unique structural features, this compound is valuable for further research into therapeutic applications within medicinal chemistry. Its potential applications could include antibacterial treatments and possibly anticancer therapies, although specific applications depend on further research and clinical trials.

Research Findings

Research on compounds with similar structures suggests they may have significant therapeutic potential. For instance, isoxazole derivatives are often studied for their biological activity, which can include antimicrobial and anticancer properties . The presence of a pyrrole ring and a dimethylamino group further enhances the compound's potential for interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume